Home > Products > Screening Compounds P143053 > Plasmalopsychosine B
Plasmalopsychosine B - 142506-75-0

Plasmalopsychosine B

Catalog Number: EVT-1466924
CAS Number: 142506-75-0
Molecular Formula: C40H77NO7
Molecular Weight: 684.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Plasmalopsychosine B is derived from psychosine, a naturally occurring sphingolipid. Its classification as a lysosphingolipid highlights its structural and functional properties that are crucial for cellular interactions and signaling pathways. The compound has been identified in human brain tissues, indicating its significance in neurological contexts.

Synthesis Analysis

Methods of Synthesis

The synthesis of plasmalopsychosine B involves several chemical methodologies that can be broadly categorized into synthetic schemes based on psychosine. The process typically includes:

  1. Chemical Transformation: Utilizing psychosine as a precursor, various chemical reactions are employed to modify the structure and introduce specific functional groups.
  2. Enzymatic Reactions: Enzymatic methods may also be used to achieve specific stereochemistry or to facilitate the formation of complex lipid structures.

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts. Techniques such as thin-layer chromatography and gas chromatography-mass spectrometry are commonly employed to monitor the progress of the synthesis and to purify the final product .

Molecular Structure Analysis

Structure

Plasmalopsychosine B features a unique structure characterized by a long hydrocarbon chain with multiple hydroxyl groups and a double bond configuration typical of sphingolipids. Its molecular formula is represented as C18H37NO4, indicating the presence of nitrogen and multiple oxygen atoms that contribute to its biological activity.

Data

The structural analysis reveals that plasmalopsychosine B has specific stereochemical configurations that are essential for its interaction with biological membranes and proteins. The precise arrangement of atoms influences its physical properties and biological functions.

Chemical Reactions Analysis

Reactions

Plasmalopsychosine B can undergo various chemical reactions typical of sphingolipids, including:

  • Hydrolysis: Breaking down into simpler components under acidic or basic conditions.
  • Oxidation: Modifying the hydroxyl groups to form carbonyl compounds.
  • Acylation: Introducing acyl groups to enhance its functional properties.

Technical Details

These reactions are crucial for understanding how plasmalopsychosine B can be manipulated for research purposes or therapeutic applications. Reaction conditions must be optimized to ensure high yields and purity of the desired products.

Mechanism of Action

Process

The mechanism of action for plasmalopsychosine B involves its integration into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins involved in cell signaling, potentially modulating neuronal activity and survival.

Data

Research indicates that plasmalopsychosine B may play a role in neuroprotective mechanisms, possibly by influencing apoptotic pathways or enhancing synaptic plasticity. Its precise mechanisms remain an area of active investigation.

Physical and Chemical Properties Analysis

Physical Properties

Plasmalopsychosine B exhibits properties typical of lipids, including hydrophobic characteristics that allow it to integrate into lipid bilayers. Its melting point, solubility parameters, and other physical attributes are critical for understanding its behavior in biological systems.

Chemical Properties

Chemically, plasmalopsychosine B is stable under physiological conditions but can be reactive under specific circumstances (e.g., exposure to strong oxidizing agents). Its reactivity profile is essential for developing analytical methods to study its behavior in vivo.

Applications

Scientific Uses

Plasmalopsychosine B has potential applications in several scientific fields:

  • Neuroscience Research: Investigating its role in neurodegenerative diseases and neuronal signaling.
  • Pharmacology: Exploring therapeutic uses related to neuroprotection or modulation of lipid metabolism.
  • Biochemistry: Understanding lipid interactions within cellular membranes and their implications for cellular function.
Introduction to Plasmalopsychosine B

Historical Discovery and Nomenclature

Plasmalopsychosine B was first identified during systematic analyses of cationic lipids in human brain tissue in the early 1990s. Researchers isolated this compound from white matter extracts using sequential chromatographic techniques—including cation exchange on carboxymethyl Sephadex, followed by Florisil and Iatrobeads columns. Among several separated cationic lipids, two major unknowns (designated A and B) and a minor component (C) were detected, alongside trace sphingosine derivatives. Compound B was distinguished from A by its slower migration in chromatographic systems, reflecting subtle structural differences. The term "plasmalopsychosine" was coined to describe its core structure: a plasmal (fatty aldehyde) conjugate of psychosine (galactosylsphingosine) with a cyclic acetal linkage. The "B" designation specifically denotes the 4,6-cyclic acetal isomer, contrasting with the faster-migrating 3,4-cyclic acetal isomer (Plasmalopsychosine A) [1] [2].

Biochemical Structure and Classification

Fatty Aldehyde Conjugate of β-Galactosylsphingosine

Plasmalopsychosine B belongs to the cationic glycosphingolipid class and features a unique tripartite structure:

  • Psychosine backbone: β-D-galactose linked to sphingosine (d18:1; 4E-sphingenine) via a glycosidic bond.
  • Cyclic acetal bridge: A plasmal (fatty aldehyde) forms a 4,6-cyclic acetal with the galactose moiety’s C4 and C6 hydroxyl groups.
  • Fatty aldehydes: Predominantly palmitaldehyde (16:0) or stearaldehyde (18:0), creating hydrophobic domains [1].

This acetal linkage differentiates Plasmalopsychosine B from conventional psychosine (galactosylsphingosine), which lacks the plasmal modification. The cyclic structure confers stability within membranes while modulating bioactivity—notably reducing the cytotoxicity associated with unmodified psychosine [1] [2].

Table 1: Structural Features of Plasmalopsychosine B

ComponentChemical IdentityLinkage/Site
Sphingoid based18:1 (4E-sphingenine)Ceramide backbone
Hexoseβ-D-galactoseC1-O-Ceramide
PlasmalC16:0 or C18:0 fatty aldehyde4,6-cyclic acetal with galactose
Functional groupCyclic acetalC4–O–CH(OR)–C(OR)–C6 (galactose)

Structural Analogues and Derivatives

Plasmalopsychosine B exists within a broader family of plasmal-conjugated glycosphingolipids:

  • Plasmalopsychosine A: The structural isomer with a 3,4-cyclic acetal linkage, showing distinct chromatographic mobility [1].
  • Glyceroplasmalopsychosine: Isolated from bovine brain white matter, this analogue incorporates a glycerol moiety linked to psychosine via a plasmal-derived cyclic acetal. It shares the 4,6-acetal configuration but includes a glycerophospholipid-like domain [2] [3].
  • Fast-migrating cerebrosides (FMCs): While not direct analogues, these acetylated galactosylceramides (e.g., 3-O-acetyl-sphingosine GalCer) represent another class of modified myelin glycosphingolipids with enhanced hydrophobicity. Unlike plasmalopsychosines, FMCs lack cationic charges [4] [6].

Natural Occurrence and Distribution in Vertebrate Nervous Systems

Plasmalopsychosine B exhibits a highly specialized tissue distribution:

  • Exclusive to white matter: Isolated from human, bovine, and equine brain white matter, but undetectable in gray matter or non-neural tissues. This aligns with its proposed role in myelin stability [1] [2] [3].
  • Evolutionary conservation: Detected across deuterostomes (including mammals and birds), consistent with the phylogenetic emergence of galactosylceramide-based myelin [6].
  • Quantitative scarcity: Represents a minor component among brain glycosphingolipids, occurring at levels significantly lower than galactocerebrosides or sulfatides. Its concentration is estimated at <0.1% of total myelin lipids [2] [4].
  • Developmental regulation: Co-emerges with galactocerebroside during active myelination, suggesting a coordinated biosynthetic pathway [4].

Table 2: Occurrence of Plasmalopsychosine B in Vertebrate Tissues

Tissue SourcePresenceRelative AbundanceKey References
Human brain (white matter)DetectedTrace (minor component) [1] [2]
Bovine brain (white matter)DetectedTrace [3]
Equine brainIndirect evidence*Not quantified [2]
Non-neural tissuesAbsent [1]

*Structural analogues confirmed in equine brain [2]

Properties

CAS Number

142506-75-0

Product Name

Plasmalopsychosine B

IUPAC Name

(6R,7R,8R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-2-pentadecyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Molecular Formula

C40H77NO7

Molecular Weight

684.056

InChI

InChI=1S/C40H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)33(41)31-46-40-38(44)37(43)39-35(47-40)32-45-36(48-39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-40,42-44H,3-26,28,30-32,41H2,1-2H3/b29-27+/t33-,34+,35?,36?,37+,38+,39?,40+/m0/s1

InChI Key

FNPDIXVIMCPFGN-HIQDIXJNSA-N

SMILES

CCCCCCCCCCCCCCCC1OCC2C(O1)C(C(C(O2)OCC(C(C=CCCCCCCCCCCCCC)O)N)O)O

Synonyms

plasmalopsychosine B

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.